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Abstract
(R,R)-Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-

methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2]

Developed by Pfizer, it has demonstrated neuroprotective, analgesic, anti-Parkinsonian, and

rapid-acting antidepressant effects in preclinical and clinical studies.[2][3] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and pharmacological data of (R,R)-Traxoprodil. Detailed methodologies

for key experimental assays are presented, and its therapeutic potential and limitations,

including the reasons for the cessation of its clinical development, are discussed.

Chemical Structure and Physicochemical Properties
(R,R)-Traxoprodil is a synthetic, small-molecule compound belonging to the substituted

phenethylamine and β-hydroxyamphetamine class.[4]

IUPAC Name: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol[4]
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Synonyms: CP-101,606, CP-98113[4]

Chemical Formula: C₂₀H₂₅NO₃[5]

Molecular Weight: 327.42 g/mol [5]

Property Value Reference

CAS Number 134234-12-1 [4]

Boiling Point 534.4±50.0 °C (Predicted) [5]

Density 1.228 g/cm³ [5]

pKa 9.99±0.26 (Predicted) [4]

Solubility DMSO: ≥35mg/mL [4]

Appearance White to tan powder [4]

Mechanism of Action: Selective GluN2B Antagonism
(R,R)-Traxoprodil exerts its pharmacological effects through the selective, non-competitive

antagonism of the NMDA receptor, with a particular high affinity for the GluN2B subunit.[2] The

NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission,

synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed

of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).

The subunit composition of the NMDA receptor dictates its physiological and pharmacological

properties. The GluN2B subunit is predominantly expressed in the forebrain and hippocampus

and is implicated in various neurological and psychiatric disorders.[2][6] (R,R)-Traxoprodil
binds to the ifenprodil site, an allosteric modulatory site at the interface of the GluN1 and

GluN2B subunits, thereby inhibiting ion channel opening and subsequent calcium influx.[2][7]

This selective antagonism of GluN2B-containing NMDA receptors is thought to underlie its

therapeutic effects while potentially mitigating some of the side effects associated with non-

selective NMDA receptor blockade.
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Mechanism of (R,R)-Traxoprodil at the NMDA Receptor.

Pharmacological Properties
Binding Affinity and Potency
(R,R)-Traxoprodil is a potent antagonist of GluN2B-containing NMDA receptors. Its high

selectivity is a key feature, distinguishing it from other NMDA receptor antagonists.

Parameter Value Receptor/Assay Reference

IC₅₀ 10 nM

Protection of

hippocampal neurons

from glutamate toxicity

[1]

IC₅₀ ~20 µM α1 adrenergic affinity [1]

Binding Free Energy -3.5063 kcal/mol
NMDA Receptor (in

silico)
[1]

Note: A lower IC₅₀ value indicates higher potency.

Pharmacokinetics
The pharmacokinetic profile of (R,R)-Traxoprodil has been investigated in humans, revealing

differences based on cytochrome P450 2D6 (CYP2D6) metabolizer status.
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Parameter
Extensive
Metabolizers (EM)

Poor Metabolizers
(PM)

Reference

Oral Bioavailability
~22.8% - 62.1%

(dose-dependent)

~80% (dose-

independent)
[8]

Elimination Half-life

(t½)
~2-4 hours ~20 hours [8]

Plasma Clearance High (~27 mL/min/kg) Low (~4 mL/min/kg) [8]

Volume of Distribution

(Vd)
~4 L/kg ~6.5 L/kg [8]

Cmax (Oral)

Increases more than

proportionally with

dose

Increases

proportionally with

dose

[8]

Metabolism: (R,R)-Traxoprodil is primarily metabolized by the polymorphic enzyme CYP2D6.

In extensive metabolizers, it undergoes significant first-pass metabolism. The main metabolic

pathways are hydroxylation and subsequent conjugation. In poor metabolizers, direct

conjugation is the major route of elimination.

Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol describes a competitive binding assay to determine the affinity of a test

compound for the NMDA receptor, using a radiolabeled ligand such as [³H]ifenprodil.

Materials:

Rat brain tissue (e.g., cortex and hippocampus)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

[³H]ifenprodil (radioligand)

(R,R)-Traxoprodil or other non-labeled competitor compounds
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Scintillation fluid and vials

Glass fiber filters

Filtration apparatus

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the

homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting

supernatant at high speed to pellet the membranes. Wash the membrane pellet by

resuspension and centrifugation. Resuspend the final pellet in fresh binding buffer.

Assay Incubation: In test tubes, combine the prepared membranes, [³H]ifenprodil at a fixed

concentration, and varying concentrations of the unlabeled competitor compound (e.g.,

(R,R)-Traxoprodil).

Total and Non-specific Binding: For total binding, omit the competitor compound. For non-

specific binding, add a high concentration of a known NMDA receptor ligand (e.g., unlabeled

ifenprodil).

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a

sufficient time to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically

bound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the competitor

concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of
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specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant)

using the Cheng-Prusoff equation.
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Workflow for a Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptors in response to agonist

application and the modulatory effects of antagonists like (R,R)-Traxoprodil.
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Materials:

HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B)

External solution (containing physiological concentrations of ions)

Internal solution (for the patch pipette, mimicking intracellular ion concentrations)

NMDA receptor agonists (glutamate and glycine)

(R,R)-Traxoprodil

Patch-clamp amplifier and data acquisition system

Micromanipulator

Inverted microscope

Glass micropipettes

Procedure:

Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subunits on

coverslips.

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them

with the internal solution.

Cell Patching: Under the microscope, carefully approach a cell with the micropipette and

form a high-resistance seal (gigaohm seal) with the cell membrane.

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the

pipette tip, establishing electrical access to the cell's interior.

Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine

to evoke an inward current through the NMDA receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15250138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antagonist Application: Co-apply (R,R)-Traxoprodil with the agonists to measure the

inhibition of the NMDA receptor-mediated current.

Data Acquisition and Analysis: Record the currents before and after the application of the

antagonist. Analyze the data to determine the extent of inhibition and the IC₅₀ of the

antagonist.

Therapeutic Potential and Clinical Development
(R,R)-Traxoprodil has been investigated for several therapeutic applications, primarily

leveraging its neuroprotective and antidepressant properties.

Neuroprotection
Due to its ability to block excessive calcium influx through NMDA receptors, a key mechanism

in excitotoxicity, (R,R)-Traxoprodil was studied as a potential treatment for acute ischemic

stroke and traumatic brain injury. Clinical trials showed only modest benefits.

Depression
More recently, (R,R)-Traxoprodil has gained attention for its potential as a rapid-acting

antidepressant, similar to ketamine.[4] A small clinical trial in patients with treatment-resistant

depression demonstrated a significant and rapid antidepressant response following a single

administration.[4] The response rate was 60% compared to 20% for placebo.[4]

Clinical Trial Discontinuation
The clinical development of (R,R)-Traxoprodil was halted due to concerns about cardiac side

effects, specifically QT interval prolongation.[4] This adverse effect, which can increase the risk

of serious cardiac arrhythmias, outweighed the potential therapeutic benefits in the initial target

indications.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02461182_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02461182_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02461182_EN.htm
https://www.benchchem.com/product/b15250138/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-r-traxoprodil-cp-101-606
https://amp.chemicalbook.com/ProductChemicalPropertiesCB02461182_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15250138?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R,R)-Traxoprodil

Selective GluN2B
Antagonism QTc Prolongation

Neuroprotection Rapid Antidepressant
Effect

Clinical Development
Halted

Click to download full resolution via product page

Therapeutic Potential and Limitations of (R,R)-Traxoprodil.

Synthesis
The synthesis of (R,R)-Traxoprodil is a multi-step process that can be achieved through

various synthetic routes. A common approach involves the stereoselective synthesis starting

from chiral precursors to obtain the desired (1S,2S) stereochemistry. One reported method is

based on the structure-activity relationship program starting from ifenprodil.[1] A key step

involves the reaction of a suitably protected and activated propiophenone derivative with 4-

hydroxy-4-phenylpiperidine, followed by stereoselective reduction and deprotection steps. The

specific reaction conditions, catalysts, and purification methods are critical to achieving high

purity and stereoselectivity of the final product.

Conclusion
(R,R)-Traxoprodil remains a significant pharmacological tool for studying the role of the

GluN2B subunit of the NMDA receptor in health and disease. Its high potency and selectivity

make it a valuable research compound. While its clinical development was terminated due to

cardiovascular safety concerns, the rapid antidepressant effects observed in clinical trials have

spurred further research into the development of second-generation GluN2B-selective

antagonists with improved safety profiles for the treatment of major depressive disorder and

other neuropsychiatric conditions. This technical guide provides a foundational understanding

of the chemical, pharmacological, and clinical aspects of (R,R)-Traxoprodil to aid researchers

and drug development professionals in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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